molecular formula C17H14Cl2N2O B13556606 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide

2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide

Cat. No.: B13556606
M. Wt: 333.2 g/mol
InChI Key: INHQUDNBZVIXSZ-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro, cyanophenyl, and chlorophenyl groups attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-chlorobenzyl chloride and 4-cyanobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or thioacetamides.

Scientific Research Applications

2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simple acetamide derivative with analgesic and antipyretic properties.

    4-chloroacetanilide: Similar structure with a single chloro group, used as an intermediate in organic synthesis.

    N-(4-cyanophenyl)acetamide: Contains a cyanophenyl group, studied for its potential biological activities.

Uniqueness

2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide is unique due to the presence of both chloro and cyanophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14Cl2N2O

Molecular Weight

333.2 g/mol

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide

InChI

InChI=1S/C17H14Cl2N2O/c18-9-17(22)21(12-15-5-7-16(19)8-6-15)11-14-3-1-13(10-20)2-4-14/h1-8H,9,11-12H2

InChI Key

INHQUDNBZVIXSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C(=O)CCl)C#N

Origin of Product

United States

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